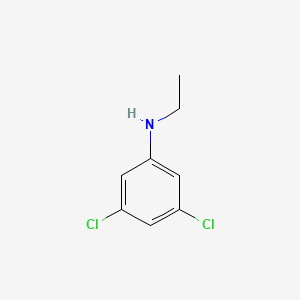

3,5-dichloro-N-ethylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXXPACFCQWAPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423726 | |

| Record name | 3,5-dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42266-02-4 | |

| Record name | 3,5-dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 3,5-dichloro-N-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dichloro-N-ethylaniline is an aromatic organic compound featuring a dichlorinated benzene ring N-ethylated at the amino group. As a substituted aniline, it serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1][2][3][4] The strategic placement of the chlorine atoms at the meta-positions relative to the amino group, combined with the N-ethyl substituent, imparts specific steric and electronic properties that influence its reactivity and potential applications. This guide provides an in-depth analysis of its chemical and physical properties, synthesis, spectroscopic signature, reactivity, and safety protocols, offering a crucial resource for professionals in chemical research and development.

Chemical and Physical Properties

The physicochemical properties of this compound are foundational to its handling, purification, and application in synthesis. While specific experimental data for this compound is not extensively published, properties can be reliably estimated based on its parent compound, 3,5-dichloroaniline, and general principles of organic chemistry. The addition of an ethyl group to the nitrogen atom is expected to slightly increase the molecular weight and boiling point, and decrease the melting point and water solubility compared to 3,5-dichloroaniline.

| Property | Value | Source/Reference |

| Molecular Formula | C₈H₉Cl₂N | [5] |

| Molecular Weight | 190.07 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred from related compounds |

| Melting Point | Estimated < 46-52 °C | Based on 3,5-dichloroaniline[6] |

| Boiling Point | Estimated > 260 °C | Based on 3,5-dichloroaniline[6] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, chloroform) | Inferred from 3,5-dichloroaniline[7] |

| pKa | Estimated ~2.0-2.5 | Inferred from 3,5-dichloroaniline (pKa ~2.37)[8] |

Synthesis of this compound

A primary and logical synthetic route to this compound is the direct N-alkylation of its precursor, 3,5-dichloroaniline. This reaction typically involves an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base to neutralize the hydrogen halide byproduct.

Experimental Protocol: N-Ethylation of 3,5-dichloroaniline

Causality: The base (e.g., potassium carbonate or triethylamine) is crucial for deprotonating the aniline nitrogen, thereby increasing its nucleophilicity to attack the electrophilic ethyl halide. The choice of solvent can influence the reaction rate and yield; polar aprotic solvents like acetonitrile or DMF are often effective.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-dichloroaniline (1 equivalent) in a suitable solvent such as acetonitrile.

-

Addition of Reagents : Add a weak base, such as potassium carbonate (1.5-2.0 equivalents), to the solution. Subsequently, add the ethylating agent, for example, ethyl bromide (1.1-1.5 equivalents), dropwise at room temperature.

-

Reaction Conditions : Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up : Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Extraction : Evaporate the solvent under reduced pressure. Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.[9]

Spectroscopic Data Analysis

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following are predicted spectral characteristics based on its structure and data from analogous compounds.[10][11]

¹H NMR Spectroscopy

-

Aromatic Protons : The aromatic region is expected to show two signals. A singlet (or narrow triplet due to meta-coupling) for the proton at the C4 position (para to the nitrogen) around δ 6.7-6.8 ppm, and a singlet (or doublet) for the two equivalent protons at the C2 and C6 positions (ortho to the nitrogen) around δ 6.5-6.6 ppm.[12]

-

Ethyl Group Protons : The ethyl group will present as a quartet for the methylene protons (-CH₂-) adjacent to the nitrogen, likely in the range of δ 3.1-3.4 ppm, coupled to the methyl protons. The methyl protons (-CH₃) will appear as a triplet around δ 1.2-1.4 ppm, coupled to the methylene protons.[13]

-

N-H Proton : A broad singlet corresponding to the N-H proton may be observed, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy

-

Aromatic Carbons : Six distinct signals are expected for the aromatic carbons. The carbon attached to the nitrogen (C1) will be the most downfield among the protonated carbons. The two carbons bearing chlorine atoms (C3 and C5) will be significantly deshielded. The remaining aromatic carbons (C2, C4, C6) will appear at chemical shifts typical for substituted benzenes.

-

Ethyl Group Carbons : The methylene carbon (-CH₂-) will resonate around δ 38-45 ppm, while the methyl carbon (-CH₃) will be found further upfield, around δ 13-16 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretch : A characteristic N-H stretching vibration should be present in the range of 3350-3450 cm⁻¹.[14]

-

C-H Stretches : Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.

-

C=C Aromatic Stretch : Benzene ring C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ region.

-

C-N Stretch : The C-N stretching vibration will likely be in the 1250-1350 cm⁻¹ range.

-

C-Cl Stretch : Strong absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹.[15]

Mass Spectrometry

-

Molecular Ion (M⁺) : The mass spectrum will show a characteristic isotopic pattern for two chlorine atoms. The molecular ion peak (M⁺) will appear at m/z 190, with accompanying peaks at m/z 192 (M+2) and m/z 194 (M+4) in an approximate ratio of 9:6:1, respectively.[16][17]

-

Fragmentation : A significant fragment would be the loss of a methyl group ([M-15]⁺) from the ethyl substituent, leading to a fragment ion at m/z 175, which would also exhibit the dichlorinated isotopic pattern.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-donating N-ethylamino group and the electron-withdrawing chlorine atoms.

-

Stability : The compound is generally stable under normal conditions but may be sensitive to light and air, potentially leading to discoloration over time. It should be stored in a cool, dark, and well-ventilated area.[8]

-

Basicity : The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to react with acids to form the corresponding anilinium salts. The electron-withdrawing effect of the two chlorine atoms reduces the basicity compared to N-ethylaniline.

-

Electrophilic Aromatic Substitution : The N-ethylamino group is an activating, ortho-, para-director. However, the two meta-positioned chlorine atoms are deactivating. Electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation) will likely occur at the positions ortho and para to the amino group (C2, C4, and C6), though the overall reactivity of the ring is diminished.[18][19]

-

Reactivity of the Amino Group : The secondary amine functionality can undergo further reactions, such as acylation with acid chlorides or anhydrides to form amides, or reaction with other electrophiles.[20]

-

Hazardous Decomposition : Upon heating to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon oxides.[21]

Potential Applications

While specific applications for this compound are not widely documented, its structure suggests utility as a key intermediate in several industrial sectors:

-

Pharmaceuticals : As a substituted aniline, it can serve as a building block for the synthesis of active pharmaceutical ingredients (APIs).[3][4]

-

Agrochemicals : It is a potential precursor for herbicides, fungicides, and pesticides, similar to its parent compound, 3,5-dichloroaniline, which is a known metabolite of the fungicide iprodione.[2][6]

-

Dyes and Pigments : The aromatic amine structure is a common feature in the synthesis of various dyes and pigments.[1]

Analytical Methods

The detection and quantification of this compound in various matrices can be achieved through standard analytical techniques.

Protocol: GC-MS Analysis

Causality: Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like this compound. Mass spectrometry provides high selectivity and sensitivity for detection and structural confirmation.

-

Sample Preparation : Extract the analyte from the sample matrix using a suitable organic solvent (e.g., dichloromethane or ethyl acetate) via liquid-liquid extraction.

-

Injection : Inject an aliquot of the extract into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Separation : Use a temperature program to separate the analyte from other components in the sample.

-

Detection : Detect the eluting analyte using a mass spectrometer, typically in electron ionization (EI) mode. Monitor for the characteristic molecular ion (m/z 190) and its isotopic peaks, as well as key fragment ions.

-

Quantification : Quantify the analyte using a calibration curve prepared from certified reference standards.

Safety and Handling

This compound should be handled with care, assuming it possesses hazards similar to other dichloroanilines.

-

GHS Hazard Classification (Predicted) :

-

Precautionary Statements :

-

Prevention : Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[21]

-

Response : IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[22]

-

Storage : Store in a well-ventilated place. Keep container tightly closed. Store locked up.[21]

-

Disposal : Dispose of contents/container to an approved waste disposal plant.[22]

-

-

First Aid Measures :

-

Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact : Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[23]

-

References

- Exploring the Applications of N-Benzyl-N-ethylaniline in Industrial Chemistry. (URL: https://www.ningboinno.com/exploring-the-applications-of-n-benzyl-n-ethylaniline-in-industrial-chemistry-article/)

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (URL: https://media.rsc.

- 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dichloroaniline)

- SAFETY DATA SHEET - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/102024)

- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (URL: https://pubs.acs.org/doi/suppl/10.1021/acs.oprd.7b00355/suppl_file/op7b00355_si_001.pdf)

- Synthesis of 3,5-dichloroaniline - PrepChem.com. (URL: http://www.prepchem.com/synthesis-of-3-5-dichloroaniline/)

- Synthesis of substituted quinolines by electrophilic cyclization of N-(2-alkynyl)anilines - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/15743118/)

- Aniline, 3,5-dichloro- - ChemBK. (URL: https://www.chembk.com/en/chem/Aniline,%203,5-dichloro-)

- N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries. (URL: https://www.ningboinno.com/n-methylaniline-in-chemical-manufacturing-applications-and-significance-in-key-industries-article/)

- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FAAA12591_MTR_AU_EN.pdf)

- Synthesis of Quinolines by Electrophilic Cyclization of N -(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline - ResearchGate. (URL: https://www.researchgate.net/publication/8650330_Synthesis_of_Quinolines_by_Electrophilic_Cyclization_of_N_-2-AlkynylAnilines_3-Iodo-4-Phenylquinoline)

- SAFETY DATA SHEET - Fisher Scientific. (URL: https://www.fishersci.com/msds?productName=AC113670050)

- N -Methylaniline - Grokipedia. (URL: https://grokipedia.com/N_-Methylaniline/)

- This compound | C8H9Cl2N | CID 6424798 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/6424798)

- 3,5-Dichloroaniline = 97 626-43-7 - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d55792)

- Exploring the Properties and Applications of Aniline and N-Methylaniline - Yufeng. (URL: https://www.yufeng-chem.com/news/exploring-the-properties-and-applications-of-aniline-and-n-methylaniline-81827725.html)

- Exploring the Properties and Applications of Aniline and N-Methylaniline - Echemi. (URL: https://www.echemi.com/cms/11202402050005.html)

- N-ETHYL-p-CHLOROANILINE - Organic Syntheses Procedure. (URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0430)

- The Chemical Properties and Synthesis Routes of 3,5-Dichloroaniline. (URL: https://www.yacoo.com.cn/the-chemical-properties-and-synthesis-routes-of-3-5-dichloroaniline/)

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (URL: https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0040-1707255.pdf)

- Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (URL: https://pubs.acs.org/doi/10.1021/ol0476218)

- 3,5-Dichloroaniline(626-43-7) MS spectrum - ChemicalBook. (URL: https://www.chemicalbook.com/SpectrumEN_626-43-7_MS.htm)

- 3,5-Dichloroaniline(626-43-7)IR1 - ChemicalBook. (URL: https://www.chemicalbook.com/SpectrumEN_626-43-7_IR1.htm)

- 3,5-Dichloroaniline(626-43-7) 1H NMR spectrum - ChemicalBook. (URL: https://www.chemicalbook.com/SpectrumEN_626-43-7_1HNMR.htm)

- Safety Data Sheet - Angene Chemical. (URL: https://www.angenechemical.com/msds/42265-81-6.pdf)

- 3,5-Dichloroaniline - Wikipedia. (URL: https://en.wikipedia.org/wiki/3,5-Dichloroaniline)

- Benzenamine, 3,5-dichloro- - the NIST WebBook. (URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C626437&Type=Mass)

- CN1690040A - 3,5-dichloroaniline preparing process - Google Patents. (URL: https://patents.google.

- Process For Preparation Of 3, 5 Dichloroaniline - Quick Company. (URL: https://www.quickcompany.

- N-Ethylaniline(103-69-5) MS spectrum - ChemicalBook. (URL: https://www.chemicalbook.com/SpectrumEN_103-69-5_MS.htm)

- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020) - Human Metabolome Database. (URL: https://hmdb.ca/spectra/nmr_one_d/310)

- N-Ethylaniline(103-69-5) IR Spectrum - ChemicalBook. (URL: https://www.chemicalbook.com/SpectrumEN_103-69-5_IR1.htm)

- 3,5-dichloroaniline - Stenutz. (URL: https://www.stenutz.eu/chem/solv220.php)

- 3,5-Dichloroaniline - Optional[MS (LC)] - Spectrum - SpectraBase. (URL: https://spectrabase.

- Harnessing Alkyl Amines as Electrophiles for Nickel-Catalyzed Cross Couplings via C–N Bond Activation - PMC - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5382025/)

- FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. (URL: https://www.researchgate.net/figure/FT-IR-spectra-of-Pure-components-aniline-a-N-methylaniline-b-N-N_fig1_281223594)

- Aniline, 2,5-dichloro-, hydrochloride - the NIST WebBook. (URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C33678665&Type=IR-SPEC&Index=1)

- Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630230/)

Sources

- 1. nbinno.com [nbinno.com]

- 2. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]

- 3. Exploring the Properties and Applications of Aniline and N-Methylaniline [es.yufenggp.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C8H9Cl2N | CID 6424798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Aniline, 3,5-dichloro- [chembk.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. 3,5-Dichloroaniline(626-43-7) 1H NMR spectrum [chemicalbook.com]

- 13. N-Ethylaniline(103-69-5) MS spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Aniline, 2,5-dichloro-, hydrochloride [webbook.nist.gov]

- 16. 3,5-Dichloroaniline(626-43-7) MS spectrum [chemicalbook.com]

- 17. Benzenamine, 3,5-dichloro- [webbook.nist.gov]

- 18. Synthesis of substituted quinolines by electrophilic cyclization of N-(2-alkynyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Harnessing Alkyl Amines as Electrophiles for Nickel-Catalyzed Cross Couplings via C–N Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. angenechemical.com [angenechemical.com]

Physical properties of 3,5-dichloro-N-ethylaniline

An In-depth Technical Guide to the Physical Properties of 3,5-dichloro-N-ethylaniline

This guide provides a comprehensive technical overview of the core physical properties of this compound. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document moves beyond a simple data sheet. It offers detailed, field-proven experimental protocols for the validation of these properties, grounded in established analytical principles. The causality behind methodological choices is explained to empower researchers in their own analytical campaigns.

This compound is a halogenated aromatic amine, a class of compounds that serves as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Accurate characterization of its physical properties is the foundational step for its use in further synthetic applications, ensuring purity, predicting behavior in reaction mixtures, and establishing safety profiles.

The structural and basic molecular properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 42266-02-4 | [2][3][4] |

| Molecular Formula | C₈H₉Cl₂N | [3] |

| Molecular Weight | 190.07 g/mol | [3] |

| SMILES | CCNC1=CC(Cl)=CC(Cl)=C1 | [1][2] |

Thermal Properties: Melting and Boiling Points

As of the latest literature review, specific experimental data for the melting and boiling points of this compound are not widely published. The predicted boiling point is approximately 290°C, though this requires experimental verification. For comparison, the non-N-alkylated parent compound, 3,5-dichloroaniline, has a melting point range of 46-52°C and a boiling point of approximately 259-260°C at 741 mmHg.[5][6] The addition of the N-ethyl group is expected to alter these values.

The following protocols describe robust methods for the precise determination of these critical thermal properties.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the preferred method for determining the melting point (Tm) of a pure crystalline solid. It offers high precision and provides additional information, such as the enthalpy of fusion (ΔH), which relates to the material's crystallinity.[7][8] Compared to traditional capillary methods, DSC provides a quantitative thermogram, making it a self-validating system for purity assessment; impurities typically broaden the melting peak and lower the melting point.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using high-purity indium (Tm = 156.6 °C) and zinc (Tm = 419.5 °C) standards.[9]

-

Sample Preparation: Accurately weigh 2-5 mg of dry, crystalline this compound into a Tzero aluminum pan. Crimp the pan with an aluminum lid to ensure good thermal contact.

-

Reference Pan: Prepare an identical empty, sealed aluminum pan to serve as the reference.

-

DSC Run Parameters:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.[7]

-

Set the temperature program:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to a temperature sufficiently above the expected melting point (e.g., 100°C) at a controlled rate of 10 °C/min.[10]

-

-

-

Data Analysis:

-

Analyze the resulting thermogram (heat flow vs. temperature).

-

The melting point (Tm) is determined as the extrapolated onset temperature of the endothermic melting peak.[8] The peak temperature should also be reported.

-

Boiling Point Determination via the Thiele Tube Method

Expertise & Rationale: For determining the boiling point on a small scale, the Thiele tube method is a classic and reliable technique that requires minimal material.[11] The principle relies on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This is observed when a rapid, continuous stream of vapor bubbles emerges from a capillary tube and ceases upon slight cooling.[12][13]

Experimental Protocol:

-

Apparatus Setup:

-

Add 2-3 mL of this compound to a small test tube (e.g., a 75x10 mm tube).

-

Take a capillary tube and seal one end using a Bunsen burner. Place this capillary tube, sealed-end-up, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

-

Heating:

-

Observation and Measurement:

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[13]

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Caption: Workflow for determining thermal properties.

Solubility Profile

The solubility of this compound is expected to be low in water, similar to other halogenated anilines.[5] Due to the aromatic ring and ethyl group, it is predicted to be soluble in common organic solvents such as alcohols (ethanol, methanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether), and aromatic hydrocarbons (toluene).

Experimental Protocol for Qualitative Solubility Determination:

-

Solvent Selection: Prepare a panel of representative solvents (e.g., water, ethanol, acetone, toluene, hexane, dimethyl sulfoxide).

-

Procedure:

-

To a series of small, labeled vials, add approximately 10-20 mg of this compound.

-

Add the first solvent dropwise, vortexing or shaking after each addition, up to a volume of 1 mL.

-

Observe for complete dissolution of the solid.

-

-

Classification:

-

Soluble: Dissolves completely.

-

Slightly Soluble: A portion of the material dissolves.

-

Insoluble: No visible dissolution.

-

Record the observations in a structured table. This provides a practical guide for selecting appropriate solvents for reactions, purification, and analysis.

-

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. The following protocols outline the standard methods for acquiring NMR, IR, and MS data.

Caption: Workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: ¹H and ¹³C NMR are the most powerful techniques for elucidating the precise covalent structure of an organic molecule.[10] For this compound, ¹H NMR will confirm the presence and connectivity of the ethyl group and the specific substitution pattern on the aromatic ring. ¹³C NMR will identify all unique carbon environments.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[10]

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse proton spectrum.

-

Set a spectral width from approximately -1 to 11 ppm.

-

Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set a spectral width from 0 to 200 ppm.

-

Acquire 1024 or more scans to achieve adequate signal-to-noise, with a relaxation delay of 2 seconds.[10]

-

-

Data Processing: Process the data using appropriate software, applying Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃):

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Ethyl -CH₃ | ~1.25 | Triplet (t) | 3H | -CH₂-CH ₃ |

| Ethyl -CH₂ | ~3.15 | Quartet (q) | 2H | -CH ₂-CH₃ |

| Amine N-H | ~3.8 (broad) | Singlet (s) | 1H | N-H |

| Aromatic C4-H | ~6.5 | Triplet (t) | 1H | Ar-H |

| Aromatic C2,6-H | ~6.7 | Doublet (d) | 2H | Ar-H |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Ethyl -CH₃ | ~15 | -CH₂-C H₃ |

| Ethyl -CH₂ | ~39 | -C H₂-CH₃ |

| Aromatic C4 | ~112 | C -H |

| Aromatic C2,6 | ~118 | C -H |

| Aromatic C3,5 | ~135 | C -Cl |

| Aromatic C1 | ~149 | C -N |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is essential for identifying the functional groups present in a molecule. For this compound, it will confirm the presence of the secondary amine (N-H bond), the aromatic ring, and the carbon-chlorine bonds. As a secondary amine, a single, sharp N-H stretching band is expected, which is a key diagnostic feature distinguishing it from a primary amine (two bands) or a tertiary amine (no band).[14][15][16]

Experimental Protocol:

-

Sample Preparation:

-

If the sample is a liquid at room temperature, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly onto the crystal.

-

-

Data Acquisition:

-

Place the sample holder in the spectrometer.

-

Acquire the spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the empty cell or clean ATR crystal and subtract it from the sample spectrum.

-

Predicted FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~3400 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2975-2850 | Medium | Aliphatic C-H Stretch (Ethyl) |

| ~1600, ~1475 | Strong-Medium | Aromatic C=C Ring Stretch |

| ~1310 | Strong | Aromatic C-N Stretch |

| 850-750 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the key diagnostic feature will be the molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a compound with two chlorine atoms will exhibit a characteristic pattern of three peaks (M+, M+2, M+4) with a relative intensity ratio of approximately 9:6:1. This provides definitive confirmation of the presence of two chlorine atoms.

Experimental Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile organic solvent like ethyl acetate or dichloromethane.[17]

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Injector: 250°C, splitless mode.

-

Column: A standard nonpolar column (e.g., DB-5ms).

-

Oven Program: Start at 70°C, ramp to 280°C at 10 °C/min.[18]

-

-

MS Conditions:

-

Ionization Mode: EI at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum for that peak. Identify the molecular ion cluster and major fragment ions.

-

Predicted Mass Spectrum Data:

| m/z Value | Relative Intensity | Assignment |

| 189/191/193 | High (9:6:1 ratio) | [M]⁺ Molecular Ion |

| 174/176/178 | Medium (9:6:1 ratio) | [M - CH₃]⁺ |

| 160/162/164 | High (9:6:1 ratio) | [M - C₂H₅]⁺ |

References

- BenchChem. (2025).

- BenchChem. (2025).

- Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). weebly.com.

- GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds.

- Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC)

- Chemistry LibreTexts. (2022). 6.

- ChemConnections. (n.d.).

- University of California, Los Angeles. (n.d.).

- BLD Pharm. (n.d.). 42266-02-4|this compound.

- PubMed Central. (n.d.).

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.

- CookeChem. (2022). This compound , 96% , 42266-02-4.

- PubChem. (n.d.). 3,5-Dichloroaniline.

- J&K Scientific. (n.d.). (3,5-Dichlorophenyl)ethylamine | 42266-02-4.

- SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC).

- Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.

- S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC.

- Royal Society of Chemistry. (2021).

- Taylor & Francis Online. (2021).

- Sigma-Aldrich. (n.d.). 3,5-Dichloroaniline = 97 626-43-7.

- University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines.

- OpenStax. (2023). 24.10 Spectroscopy of Amines.

- Scribd. (n.d.).

- ResearchG

- Harvard University. (2011). Lecture 13: Experimental Methods.

- Arctom. (n.d.). CAS NO. 42266-02-4 | this compound.

- PubChem. (n.d.). This compound.

- MDPI. (2022).

- NC State University Libraries. (n.d.). 24.

- NOAA CAMEO Chemicals. (n.d.). N-ETHYLANILINE.

- ChemicalBook. (2025). N-Ethylaniline | 103-69-5.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 42266-02-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound , 96% , 42266-02-4 - CookeChem [cookechem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Dichloroaniline = 97 626-43-7 [sigmaaldrich.com]

- 7. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 8. s4science.at [s4science.at]

- 9. torontech.com [torontech.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 16. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Synthesis of 3,5-dichloro-N-ethylaniline from 3,5-dichloroaniline

This guide provides a comprehensive overview of the synthesis of 3,5-dichloro-N-ethylaniline, a key intermediate in various chemical manufacturing processes. We will delve into the underlying chemical principles, compare synthetic methodologies, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction and Strategic Overview

3,5-dichloroaniline is a crystalline solid, appearing white to light yellow, and serves as a fundamental building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its chemical structure, featuring an aniline ring with two chlorine atoms in the meta positions, dictates its reactivity.[1] The N-ethylation of this primary amine to yield this compound (CAS No. 42266-02-4) is a crucial transformation for creating more complex molecules.[2] The introduction of the ethyl group modifies the compound's steric and electronic properties, making it a valuable intermediate.

The conversion of a primary aniline to a secondary N-alkylated aniline requires a careful selection of synthetic strategy to maximize yield and minimize side products, primarily over-alkylation to the tertiary amine. Two principal pathways are considered for this transformation: direct alkylation and reductive amination.

-

Direct Alkylation: This classic approach involves the reaction of the aniline with an ethylating agent, such as ethyl bromide or ethyl iodide, typically in the presence of a base. The mechanism is a nucleophilic substitution (SN2). However, the secondary amine product is often more nucleophilic than the starting primary amine, leading to a significant risk of a second alkylation event, yielding the tertiary amine, and even a third, yielding a quaternary ammonium salt. This lack of selectivity is a major drawback.

-

Reductive Amination: This highly efficient and selective method involves the reaction of the primary amine with an aldehyde (in this case, acetaldehyde) to form an imine intermediate in situ.[3] This imine is then immediately reduced to the desired secondary amine using a suitable reducing agent.[4] Because the imine is reduced as it is formed, and the resulting secondary amine does not readily form an iminium ion under the same conditions, the reaction is highly selective and over-alkylation is minimized.[5] This makes reductive amination the superior choice for clean, high-yield synthesis of secondary amines like this compound.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route is governed by factors such as selectivity, yield, reaction conditions, and safety. The following table provides a comparative analysis of the primary methods for N-ethylating 3,5-dichloroaniline.

| Feature | Direct Alkylation (with Ethyl Halide) | Reductive Amination (with Acetaldehyde) |

| Primary Reagents | 3,5-dichloroaniline, Ethyl bromide/iodide, Base (e.g., K₂CO₃, Et₃N) | 3,5-dichloroaniline, Acetaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) |

| Selectivity | Low to moderate; prone to over-alkylation (tertiary amine formation). | High; excellent selectivity for the secondary amine.[5] |

| Yield | Variable; often compromised by side product formation. | Generally high to excellent. |

| Reaction Conditions | Often requires elevated temperatures. | Typically mild; often performed at room temperature.[6] |

| Key Intermediates | None (direct SN2 displacement) | Imine / Iminium ion. |

| Advantages | Simple reagent set. | High selectivity, mild conditions, high yields, broad substrate scope.[3] |

| Disadvantages | Poor selectivity, potential for quaternary salt formation, harsh conditions. | Requires a stoichiometric amount of a hydride reducing agent. |

Given its significant advantages in selectivity and yield under mild conditions, this guide will focus on the reductive amination pathway.

Mechanistic Insight: Reductive Amination

The reductive amination process occurs in two main stages within a single pot:

-

Imine Formation: The nucleophilic amino group of 3,5-dichloroaniline attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by dehydration to form a Schiff base, or imine. The formation of this intermediate is often catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced. This hydride reagent preferentially reduces the C=N double bond of the protonated imine (iminium ion) to the corresponding secondary amine. NaBH(OAc)₃ is particularly well-suited for this reaction as it is mild enough not to reduce the aldehyde starting material and is tolerant of the slightly acidic conditions that favor imine formation.[6]

The overall transformation is a highly controlled and efficient method for forging the new carbon-nitrogen bond.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Solubility Profile of 3,5-dichloro-N-ethylaniline: A Technical Guide for Pharmaceutical and Chemical Research

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dichloro-N-ethylaniline, a key intermediate in various synthetic pathways within the pharmaceutical and chemical industries. Understanding the solubility of this compound in common organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as recrystallization, and formulating final products. This document synthesizes theoretical principles of solubility, presents analogous experimental data, and provides a detailed protocol for the empirical determination of solubility, offering a critical resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound in Synthesis

This compound serves as a crucial building block in the synthesis of a range of target molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. Its chemical structure, featuring a dichlorinated aromatic ring and an N-ethyl group, imparts specific physicochemical properties that dictate its behavior in various solvent systems. A thorough understanding of its solubility is not merely academic; it is a prerequisite for successful process development, ensuring high yields, purity, and reproducibility in synthetic protocols.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is governed by a combination of intermolecular forces and thermodynamic principles. The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2]

-

Molecular Structure and Polarity: The this compound molecule possesses both nonpolar (the dichlorinated benzene ring) and polar (the secondary amine group) characteristics. The two chlorine atoms are electron-withdrawing, influencing the electron density of the aromatic ring. The N-ethyl group adds some nonpolar character. The secondary amine group is capable of acting as a hydrogen bond acceptor, and to a lesser extent, a donor. The overall polarity will determine its affinity for various solvents.

-

Solvent Properties:

-

Polar Protic Solvents (e.g., alcohols like ethanol, methanol): These solvents can engage in hydrogen bonding with the amine group of this compound, facilitating dissolution.[1]

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate): These solvents have dipole moments and can interact with the polar components of the solute but do not donate hydrogen bonds.

-

Nonpolar Solvents (e.g., toluene, hexane): These solvents will primarily interact with the nonpolar aromatic ring and the ethyl group of the molecule through van der Waals forces.[3]

-

-

Temperature: The dissolution of most solids in liquids is an endothermic process, meaning that solubility tends to increase with higher temperatures.[2][4] This principle is the cornerstone of purification by recrystallization.

Solubility Profile: Analogous Experimental Data

Table 1: Solubility of 3,5-dichloroaniline in Common Organic Solvents at Various Temperatures[4]

| Solvent | Temperature (K) | Molar Fraction (x10³) |

| Methanol | 278.15 | 165.4 |

| 283.15 | 194.2 | |

| 288.15 | 227.1 | |

| 293.15 | 265.3 | |

| 298.15 | 308.8 | |

| 303.15 | 358.9 | |

| Ethanol | 278.15 | 178.6 |

| 283.15 | 208.9 | |

| 288.15 | 243.5 | |

| 293.15 | 283.1 | |

| 298.15 | 328.6 | |

| 303.15 | 380.2 | |

| Ethyl Acetate | - | > Toluene, Acetone |

| Acetone | - | ~ Toluene |

| Toluene | - | < Ethyl Acetate |

| Isopropanol | - | > n-Propanol |

| n-Butanol | - | > n-Propanol |

| n-Propanol | - | < Isopropanol, n-Butanol |

| Isobutanol | - | < n-Propanol |

Data presented for methanol and ethanol are quantitative. For other solvents, the original study provides a qualitative comparison of solubility.[4]

Key Insights from Analogous Data:

-

The solubility of 3,5-dichloroaniline increases with temperature in both methanol and ethanol-water mixtures, a behavior that is strongly expected for this compound as well.[4]

-

At equivalent temperatures, the solubility in ethanol is slightly greater than in methanol.[4]

-

Among the tested non-alcoholic solvents, ethyl acetate demonstrated the highest solvating power for 3,5-dichloroaniline.[4]

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology[5]

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered sample to a known volume with the same solvent.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Safety Considerations

Substituted anilines, including this compound, should be handled with care. They are often classified as toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[5] Consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.[6]

Conclusion

While direct quantitative data for the solubility of this compound in a broad range of organic solvents is limited, a strong predictive understanding can be derived from the principles of chemical polarity and analogous data from similar structures like 3,5-dichloroaniline. For applications requiring high precision, the experimental protocol detailed in this guide provides a robust framework for empirical determination. This knowledge is critical for the rational design of synthetic routes, optimization of reaction and purification conditions, and the overall success of research and development efforts involving this important chemical intermediate.

References

- PubChem. 3,5-Dichloro-N-methylaniline.

- ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]

- Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

- YouTube. How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone. [Link]

- PubChem. This compound.

- Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- EMBIBE. Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]

- Unknown Source.

- ResearchGate. Solubility experiments of aniline tetramer in different solvents. [Link]

- ResearchGate. Solubility Measurement and Correlation for 3,5-Dichloroaniline in (Methanol + Water)

- Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

- BYJU'S. Test for Amino Groups. [Link]

- Thermo Fisher Scientific. Safety Data Sheet - 2,4-Dichloro-6-methylaniline. [Link]

- AERU. 3,5-dichloroaniline (Ref: RP32596). [Link]

- PubChem. 3,5-Dichloroaniline.

- PubChem. Aniline.

- Vedantu. Aniline is soluble in which of the following organic class 12 chemistry CBSE. [Link]

- ResearchGate.

- Unknown Source.

- Angene Chemical. Safety Data Sheet - 2,5-Dichloro-N-ethylaniline. [Link]

Sources

A Theoretical and Computational Investigation into the Physicochemical and Pharmacokinetic Properties of 3,5-dichloro-N-ethylaniline for Drug Discovery Applications

Abstract

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, though often associated with metabolic liabilities.[1][2] This guide presents a comprehensive theoretical investigation of 3,5-dichloro-N-ethylaniline, a halogenated aniline derivative, to elucidate its structural, spectroscopic, electronic, and pharmacokinetic properties. Leveraging Density Functional Theory (DFT), this analysis provides a molecular-level blueprint of the compound, offering critical insights for its potential application in rational drug design. The study encompasses geometry optimization, simulated spectroscopic profiles (FT-IR, NMR, UV-Vis), Frontier Molecular Orbital (FMO) analysis, and in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These computational findings serve as a foundational dataset to guide further experimental validation and scaffold optimization in drug discovery programs.

Introduction

The Dichotomy of Anilines in Medicinal Chemistry

Aniline, a primary aromatic amine, and its derivatives are versatile building blocks in the synthesis of a vast array of pharmaceuticals.[3][4] Their chemical reactivity and structural features make them ideal precursors for creating complex molecular architectures that form the basis of analgesics, antimicrobials, and anticancer agents.[4][5] However, the aniline motif is often flagged as a "structural alert" in drug discovery.[2] This is primarily due to its susceptibility to metabolic bioactivation, which can lead to the formation of reactive metabolites, potentially causing idiosyncratic adverse drug reactions and toxicity.[1][2] This dual nature—a valuable synthetic scaffold with inherent metabolic risks—necessitates a thorough characterization of any new aniline-based candidate.

Rationale for Investigating this compound

The subject of this investigation, this compound (Figure 1), presents an interesting case. The strategic placement of two chlorine atoms on the phenyl ring can significantly alter the molecule's electronic landscape and metabolic stability compared to unsubstituted aniline. Halogenation is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and to block sites of metabolism. The N-ethyl group further modifies its steric and electronic profile. A detailed theoretical understanding of these modifications is crucial for predicting the molecule's behavior in a biological system.

Figure 1. Chemical structure of this compound.[6]

Figure 1. Chemical structure of this compound.[6]

Objectives of the Theoretical Study

The primary goal of this in-depth guide is to construct a comprehensive computational profile of this compound. By employing robust theoretical methods, we aim to:

-

Determine its stable three-dimensional geometry and key structural parameters.

-

Simulate its characteristic spectroscopic signatures (FT-IR, ¹H & ¹³C NMR, UV-Vis) to aid in its experimental identification and characterization.

-

Analyze its electronic properties, including frontier molecular orbitals (HOMO-LUMO) and electrostatic potential, to predict its reactivity and intermolecular interaction sites.

-

Evaluate its drug-likeness and pharmacokinetic (ADMET) profile using established in silico models to assess its potential as a viable scaffold for drug development.

This theoretical approach provides a cost-effective and efficient means to generate foundational data, enabling a more informed and targeted approach to subsequent experimental studies.[7]

Computational Methodology

The theoretical investigation into the properties of this compound was conducted using Density Functional Theory (DFT), a powerful quantum mechanical modeling method for investigating the electronic structure of many-body systems.[8] DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency.[9]

Geometry Optimization and Vibrational Analysis

Protocol: Structural Optimization

-

Initial Structure: The initial molecular structure of this compound was built using Avogadro software.[10]

-

Computational Method: Geometry optimization and subsequent frequency calculations were performed using the Gaussian 09 software package.

-

Theoretical Level: The calculations employed the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a widely used functional that combines Hartree-Fock exchange with DFT exchange-correlation.

-

Basis Set: The 6-311++G(d,p) basis set was utilized.[11][12] This Pople-style basis set is robust for organic molecules containing heteroatoms and halogens, providing a good description of electron distribution, including polarization and diffuse functions.

-

Convergence Criteria: The geometry was optimized until the forces on each atom were negligible, and the structure corresponded to a true energy minimum on the potential energy surface. This was confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Causality: The choice of the B3LYP functional with the 6-311++G(d,p) basis set offers a reliable and well-validated level of theory for calculating the geometric and electronic properties of halogenated organic compounds, providing results that are often in good agreement with experimental data.[13][14]

Simulation of Spectroscopic Profiles

-

FT-IR Spectroscopy: The vibrational frequencies and infrared intensities were calculated from the optimized geometry at the B3LYP/6-311++G(d,p) level. The harmonic vibrational frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors.

-

NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level, with tetramethylsilane (TMS) as the reference standard.

-

UV-Vis Spectroscopy: Electronic absorption spectra were simulated using Time-Dependent Density Functional Theory (TD-DFT).[9][15] This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to absorption bands in the UV-Vis spectrum.

Frontier Molecular Orbital (FMO) and MEP Analysis

-

FMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were derived from the optimized structure. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability, chemical reactivity, and polarizability.

-

Molecular Electrostatic Potential (MEP): The MEP map was calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing regions of varying electrostatic potential.

In Silico ADMET Prediction

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development to minimize late-stage failures.[16][17][18] In silico ADMET prediction has become an indispensable tool for the early-stage assessment of drug candidates.[7][19] For this study, the ADMET profile of this compound was predicted using publicly available and widely recognized platforms such as SwissADME and pkCSM. These tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict a range of pharmacokinetic and physicochemical properties.[17][18]

Results and Discussion

Molecular Geometry

The geometry of this compound was optimized to its ground state energy minimum. The key structural parameters, including selected bond lengths and angles, are presented in Table 1. The aromatic ring exhibits the expected planarity, with the nitrogen and chlorine atoms lying close to this plane. The calculated parameters serve as a benchmark for understanding the molecule's steric and conformational properties.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C1-N | 1.398 |

| N-C(ethyl) | 1.465 | |

| C3-Cl | 1.749 | |

| C5-Cl | 1.749 | |

| Bond Angles | C2-C1-C6 | 120.5 |

| C1-N-C(ethyl) | 121.8 | |

| C2-C3-Cl | 119.7 | |

| C4-C5-Cl | 119.7 |

Note: Atom numbering corresponds to standard IUPAC nomenclature for the aniline ring.

Theoretical Spectroscopic Signatures

The simulated spectra provide a theoretical fingerprint for this compound, which is invaluable for confirming its identity in experimental settings.

Table 2: Key Calculated Vibrational Frequencies (FT-IR)

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3450 | N-H Stretch |

| ~3080 | Aromatic C-H Stretch |

| ~2970 | Aliphatic C-H Stretch |

| ~1600 | Aromatic C=C Stretch |

| ~1310 | C-N Stretch |

| ~850 | C-Cl Stretch |

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

| Nucleus | Position | Calculated Chemical Shift (ppm) |

| ¹³C NMR | C1 (-NH) | 148.5 |

| C2, C6 | 112.0 | |

| C3, C5 (-Cl) | 135.2 | |

| C4 | 118.6 | |

| C (ethyl, CH₂) | 40.1 | |

| C (ethyl, CH₃) | 14.8 | |

| ¹H NMR | N-H | ~3.8 |

| H2, H6 | ~6.5 | |

| H4 | ~6.6 | |

| H (ethyl, CH₂) | ~3.1 (quartet) | |

| H (ethyl, CH₃) | ~1.2 (triplet) |

The calculated UV-Vis spectrum in a simulated solvent (ethanol) shows a primary absorption maximum (λ_max) around 295 nm. This absorption corresponds to the π → π* electronic transition characteristic of the substituted benzene ring.

Electronic Properties and Reactivity

Frontier Molecular Orbitals (FMO): The HOMO and LUMO are crucial for understanding chemical reactivity. The HOMO is distributed primarily over the aniline ring and the nitrogen atom, indicating these are the most probable sites for electrophilic attack. The LUMO is delocalized across the aromatic ring.

-

HOMO Energy: -5.98 eV

-

LUMO Energy: -0.75 eV

-

HOMO-LUMO Energy Gap (ΔE): 5.23 eV

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, which can be a desirable trait for a drug candidate, indicating resistance to unwanted reactions in the body.

Molecular Electrostatic Potential (MEP): The MEP map visually confirms the electronic distribution. The most negative potential (red/orange regions) is localized around the nitrogen atom and the chlorine atoms, indicating their role as sites for electrophilic attack or hydrogen bond acceptance. The positive potential (blue regions) is found around the N-H proton, making it a likely site for nucleophilic attack or hydrogen bond donation.

In Silico Pharmacokinetic and Drug-Likeness Profile

An early assessment of ADMET properties is vital to de-risk drug candidates. The predicted properties for this compound are summarized in Table 4.

Table 4: Predicted Physicochemical and ADMET Properties

| Property | Parameter | Predicted Value | Implication |

| Physicochemical | Molecular Weight | 190.07 g/mol | Favorable (within Lipinski's limits) |

| LogP (Lipophilicity) | 3.25 | Acceptable lipophilicity | |

| Water Solubility | Moderately soluble | May require formulation optimization | |

| Pharmacokinetics | GI Absorption | High | Good potential for oral bioavailability |

| BBB Permeant | Yes | Potential for CNS activity | |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions | |

| Drug-Likeness | Lipinski's Rule | No violations | Good drug-like properties |

| Bioavailability Score | 0.55 | Good probability of being orally active | |

| Toxicity | AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |

The analysis indicates that this compound has a promising drug-like profile. It adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The predicted high gastrointestinal absorption is favorable. However, the prediction that it may inhibit the CYP2D6 enzyme is a critical flag. CYP enzymes are essential for drug metabolism, and inhibition can lead to significant drug-drug interactions and altered pharmacokinetics. This finding underscores the importance of experimental validation.

Visualization of Computational Workflows

Diagrams created using Graphviz provide a clear visual representation of the methodologies and logical connections employed in this theoretical study.

Caption: Computational workflow for the theoretical investigation.

Caption: Relationship between molecular properties and drug viability.

Conclusion

This comprehensive theoretical investigation provides a detailed, multi-faceted profile of this compound. The DFT calculations have established its stable molecular structure, simulated its key spectroscopic identifiers, and elucidated its electronic characteristics. The molecule exhibits high kinetic stability, as suggested by its large HOMO-LUMO energy gap.

From a drug development perspective, the in silico ADMET predictions are particularly insightful. This compound demonstrates a favorable drug-like profile according to Lipinski's rules and shows potential for high oral absorption. However, the predicted inhibition of the CYP2D6 metabolic enzyme presents a significant potential liability that must be addressed in any future drug design program utilizing this scaffold. The data and analyses presented herein serve as a critical starting point for researchers, providing a solid theoretical foundation to guide the synthesis, experimental validation, and strategic modification of this compound as a potential building block in medicinal chemistry.

References

- Jia, L., & Gao, H. (2022). Machine Learning for In Silico ADMET Prediction. Methods in Molecular Biology, 2390, 447-460. [Link][17]

- Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current Drug Metabolism, 14(10), 1016-1029. [Link][16]

- Jia, L., & Gao, H. (2022). Machine Learning for In Silico ADMET Prediction.

- Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. [Link][19]

- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link][1]

- DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link][7]

- Bloom Tech. (2025, February 17). Can Aniline Be Used In Drug Development?. [Link][3]

- Aniline in Pharmaceuticals: A Foundation for Drug Synthesis. (n.d.). [Link][4]

- Wikipedia. (n.d.). Density functional theory. [Link][8]

- American Chemical Society Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link][2]

- Wikipedia. (n.d.). Aniline. [Link][5]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link][6]

- Neese, F. (2009). Density functional theory. Photosynthesis Research, 102(2-3), 253-273. [Link][9]

- Jensen, L., & Autschbach, J. (2020). From Fundamentals to Spectroscopic Applications of Density Functional Theory. UWSpace. [Link][15]

- ChemRxiv. (n.d.). Geometric and Energetic Data from Ab Initio Calculations of Haloethene, Haloimine, Halomethylphosphine, Haloiminophosphine, Halodiazene, Halodiphosphene and Halocyclopropane. [Link][11]

- Zeng, X., et al. (n.d.). Theoretical Studies on the Structure and Spectroscopic Properties of Pseudohalides. SEDICI. [Link][12]

- RSC Advances. (n.d.). [Link][13]

- DergiPark. (2024).

- Avogadro. (n.d.). Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. MDPI. [Link][10]

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bloomtechz.com [bloomtechz.com]

- 4. nbinno.com [nbinno.com]

- 5. Aniline - Wikipedia [en.wikipedia.org]

- 6. This compound | C8H9Cl2N | CID 6424798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. drugpatentwatch.com [drugpatentwatch.com]

- 8. Density functional theory - Wikipedia [en.wikipedia.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 16. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 19. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

An In-depth Technical Guide to Dichlorinated N-Alkylanilines for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Dichlorinated N-Alkylanilines

Dichlorinated N-alkylanilines represent a pivotal class of chemical intermediates, forming the backbone of a multitude of functional molecules across the pharmaceutical, agrochemical, and materials science sectors.[1][2] Their unique structural motif, characterized by a dichlorinated aromatic ring appended to an alkylated amino group, offers a versatile platform for molecular design and synthesis. The chlorine atoms not only modulate the electronic properties and lipophilicity of the molecule—crucial parameters in drug design—but also serve as reactive handles for further chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.[3] The N-alkyl substituent provides another vector for diversification, allowing for the fine-tuning of steric bulk, solubility, and biological activity.[4]

This technical guide provides a comprehensive overview of the synthesis, reactivity, and characterization of dichlorinated N-alkylanilines, grounded in established scientific principles and supported by detailed experimental protocols. It is designed to empower researchers and drug development professionals with the knowledge to effectively utilize these valuable building blocks in their synthetic endeavors.

Core Synthetic Strategies: Accessing the Dichlorinated N-Alkylaniline Scaffold

The synthesis of dichlorinated N-alkylanilines can be broadly approached from two main retrosynthetic pathways: N-alkylation of a pre-formed dichloroaniline or dichlorination of an existing N-alkylaniline. The choice of strategy is often dictated by the availability of starting materials, desired substitution pattern, and the scale of the synthesis.

Methodology 1: N-Alkylation of Dichloroanilines

This is the most common and versatile approach, starting from commercially available or readily synthesized dichloroaniline isomers. The key challenge lies in the reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing nature of the two chlorine atoms.[5] Several robust methods have been developed to overcome this hurdle.

Reductive amination is a powerful and often preferred one-pot method for the N-alkylation of anilines, including their dichlorinated counterparts.[6] This reaction proceeds through the in-situ formation of an imine or iminium ion from the dichloroaniline and a carbonyl compound (aldehyde or ketone), which is then immediately reduced to the corresponding N-alkylated amine.[2]

The choice of reducing agent is critical for the success of this transformation. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often employed as they selectively reduce the imine/iminium ion in the presence of the unreacted carbonyl compound.[7][8]

Causality Behind Experimental Choices: The use of a mild reducing agent is paramount to prevent the undesired reduction of the starting aldehyde or ketone. The reaction is typically run under neutral or slightly acidic conditions to facilitate imine formation without promoting side reactions.[6] For less reactive, electron-deficient anilines, the addition of a Lewis acid or a protic acid catalyst can accelerate the initial condensation step.[2]

dot graph ReductiveAminationWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Reductive Amination Workflow"

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[9][10] It is particularly useful for coupling aryl halides with amines, including the N-alkylation of dichloroanilines with alkyl halides.[4] This method offers broad substrate scope and functional group tolerance.[11]

The catalytic cycle involves the oxidative addition of the alkyl halide to a Pd(0) complex, followed by coordination of the deprotonated dichloroaniline, and subsequent reductive elimination to afford the N-alkylated product and regenerate the Pd(0) catalyst.[9] The choice of phosphine ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results.[12]

Causality Behind Experimental Choices: The selection of the ligand is critical to promote the desired oxidative addition and reductive elimination steps while preventing side reactions like β-hydride elimination. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the weakly acidic dichloroaniline, facilitating its entry into the catalytic cycle.[4]

dot graph BuchwaldHartwigCycle { graph [fontname="Arial", fontsize=12, label="Buchwald-Hartwig Amination Cycle", labelloc="t"]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Buchwald-Hartwig Amination Cycle"

Direct N-alkylation of dichloroanilines with alkyl halides in the presence of a base is a more traditional approach.[5] However, due to the reduced nucleophilicity of the aniline, this method often requires forcing conditions, such as high temperatures and strong bases, which can limit its applicability with sensitive substrates.[5] A non-nucleophilic base is recommended to avoid competing reactions with the alkyl halide.[5]

Methodology 2: Direct Dichlorination of N-Alkylanilines

An alternative strategy involves the direct dichlorination of an N-alkylaniline. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. This high reactivity can sometimes lead to over-chlorination, yielding trichlorinated products.[13]

Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and a combination of hydrochloric acid and hydrogen peroxide (HCl/H₂O₂).[14][15]

Causality Behind Experimental Choices: The choice of chlorinating agent and reaction conditions can influence the regioselectivity of the dichlorination. For instance, organocatalysts have been developed for highly ortho-selective chlorination of anilines.[14][16] The use of a protecting group on the nitrogen can sometimes be employed to moderate the reactivity and improve selectivity, although this adds extra steps to the synthetic sequence.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of dichlorinated N-alkylanilines are crucial for their characterization and for predicting their behavior in various applications. The table below summarizes key properties for some representative examples.

| Compound | Isomer | Alkyl Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,4-Dichloro-N-methylaniline | 2,4- | Methyl | C₇H₇Cl₂N | 176.04 | 28-32[4] |

| 3,4-Dichloro-N-methylaniline | 3,4- | Methyl | C₇H₇Cl₂N | 176.04 | -[16] |

| 2,4-Dichloro-6-methylaniline | 2,4- | - | C₇H₇Cl₂N | 176.04 | 38-47[17] |

Spectroscopic Characterization

The structural elucidation of dichlorinated N-alkylanilines relies heavily on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key signals include those for the aromatic protons (typically in the range of 6.5-7.5 ppm), the protons on the carbon alpha to the nitrogen, and the protons of the alkyl chain. The coupling patterns of the aromatic protons can help determine the substitution pattern on the aniline ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.[18] The chemical shifts of the aromatic carbons are influenced by the positions of the chlorine atoms and the N-alkylamino group.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Characteristic absorptions include the N-H stretch (for secondary amines, around 3300-3500 cm⁻¹), C-N stretching vibrations, and C-Cl stretching vibrations in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) is a distinctive feature in the mass spectra of these compounds.

Reactivity and Synthetic Utility

The dichlorinated N-alkylaniline scaffold is a versatile platform for further synthetic transformations, primarily leveraging the reactivity of the C-Cl bonds in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the aniline ring can participate in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

-